
cis-Dichloro(2-aminomethylpyridine)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Dichloro(2-aminomethylpyridine)platinum(II) is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The platinum center in this compound is coordinated to two chloride ions and a 2-aminomethylpyridine ligand, forming a square planar geometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichloro(2-aminomethylpyridine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 2-aminomethylpyridine in the presence of a suitable solvent such as water or ethanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+2(2-aminomethylpyridine)→cis-Dichloro(2-aminomethylpyridine)platinum(II)+2KCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
cis-Dichloro(2-aminomethylpyridine)platinum(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other nitrogen-containing ligands.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and other nitrogen-containing ligands. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or under mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center, respectively.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands coordinated to the platinum center.
Oxidation and Reduction Reactions: Products include platinum complexes with altered oxidation states and coordination environments.
科学的研究の応用
cis-Dichloro(2-aminomethylpyridine)platinum(II) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form platinum-DNA adducts, which can inhibit DNA replication and transcription.
作用機序
The mechanism of action of cis-Dichloro(2-aminomethylpyridine)platinum(II) in biological systems involves the formation of platinum-DNA adducts. These adducts can cause DNA cross-linking, which inhibits DNA replication and transcription, leading to cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
cisplatin: A well-known anticancer drug with a similar square planar geometry and platinum center coordinated to two chloride ions and two ammonia ligands.
carboplatin: Another anticancer drug with a similar structure but with a bidentate dicarboxylate ligand instead of two chloride ions.
oxaliplatin: A platinum-based drug with a bidentate oxalate ligand and a 1,2-diaminocyclohexane ligand.
Uniqueness
cis-Dichloro(2-aminomethylpyridine)platinum(II) is unique due to the presence of the 2-aminomethylpyridine ligand, which can enhance its interactions with biological molecules and potentially improve its anticancer activity. The steric and electronic properties of this ligand can also influence the compound’s reactivity and stability.
特性
分子式 |
C6H12Cl2N2Pt |
|---|---|
分子量 |
378.16 g/mol |
IUPAC名 |
dichloroplatinum(2+);piperidin-6-id-1-ylmethylazanide |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-6-8-4-2-1-3-5-8;;;/h4,7H,1-3,5-6H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
QEGDJCXKOPYHLL-UHFFFAOYSA-L |
正規SMILES |
C1CCN([CH-]C1)C[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




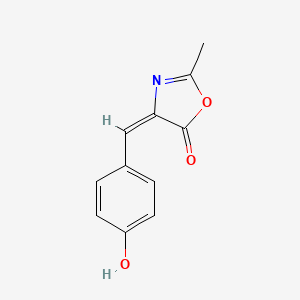
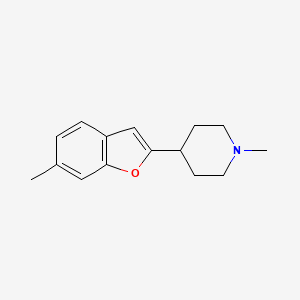
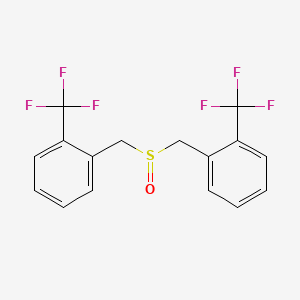
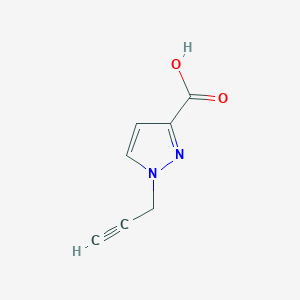


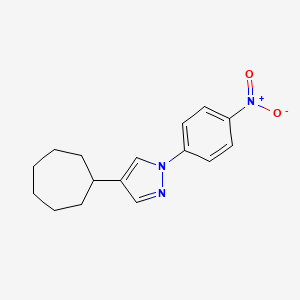
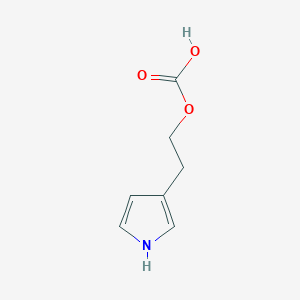
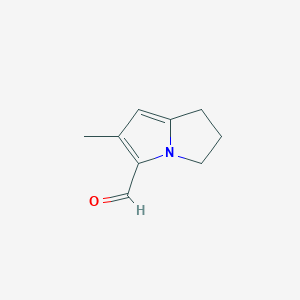
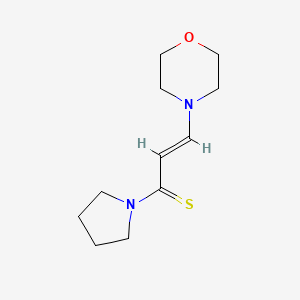
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

